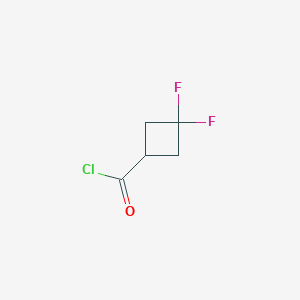
3,3-Difluorocyclobutane-1-carbonyl chloride
Overview
Description
3,3-Difluorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the family of cycloalkanes . It has a molecular weight of 154.54 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The IUPAC name for this compound is 3,3-difluorocyclobutane-1-carbonyl chloride . The InChI code is 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 .Chemical Reactions Analysis
The compound can react with various reagents under different conditions. For instance, it can react with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.54 .Scientific Research Applications
Multigram Synthesis of Building Blocks
The synthesis of 3,3-difluorocyclobutyl-substituted building blocks, such as carboxylic acid, amines, and alcohols, involves using ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This method is crucial for the preparation of derivatives used in various chemical and pharmaceutical applications (Ryabukhin et al., 2018).
Intermolecular Cycloaddition
A study on intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds showed the ability to form diastereoselectively 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives, highlighting the potential for creating complex molecular structures (Matsuo et al., 2008).
Synthesis of gem-Difluorocyclobutanes
The synthesis of gem-difluorocyclobutanes, particularly 2-arylsubstituted gem-difluorocyclobutanes, is important in medicinal chemistry. A novel migratory gem-difluorination approach using commercially available fluorine sources has been developed, highlighting its utility in creating biologically active molecule building blocks (Lin et al., 2021).
Structural Studies and Characterization
Research into the synthesis of difluorocyclobutane building blocks and their structural analysis, including dissociation constants and three-dimensional structures, helps in understanding their chemical properties. This is crucial for their application in various fields, including pharmaceuticals (Chernykh et al., 2019).
Novel Heterocyclic Compounds Synthesis
A method involving the reaction of 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates has been developed for synthesizing novel heterocyclic compounds. This process is essential for creating complex molecular architectures (Rajkumar et al., 2015).
Vibrational Spectra and Conformations
Studying the vibrational spectra and conformations of polyhalogenated cyclobutanes, including those with difluorocyclobutane structures, helps in understanding their stability and behavior in different chemical reactions (Braude et al., 1990).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3,3-difluorocyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHVYYLIWLLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946488-78-4 | |
| Record name | 3,3-difluorocyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


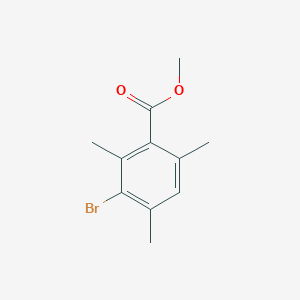
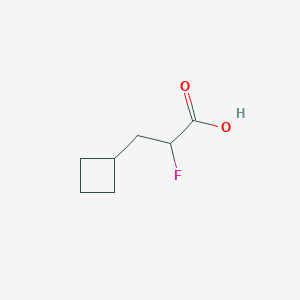
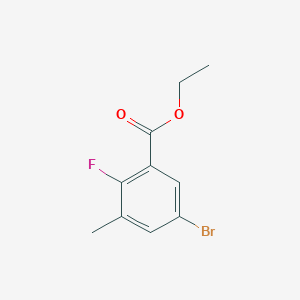
![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)
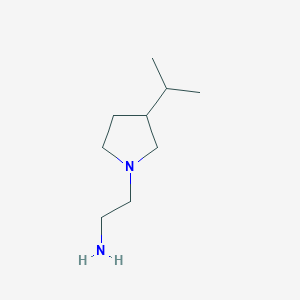

![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)
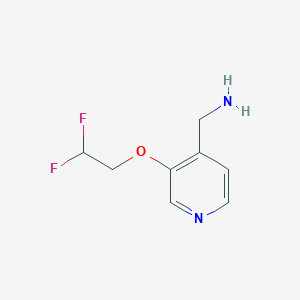
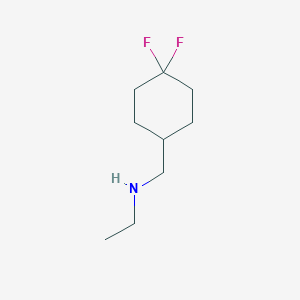
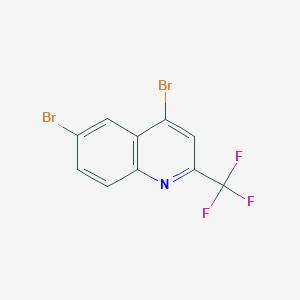
![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)